GW6471 - 436159-64-7; 880635-03-0

GW6471

Catalog Number: EVT-2721134
CAS Number: 436159-64-7; 880635-03-0
Molecular Formula: C35H36F3N3O5
Molecular Weight: 635.684
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW 6471 is a member of amphetamines.
Source and Classification

GW6471 was developed by GlaxoSmithKline and is classified as a synthetic organic compound. It is categorized under the broader class of PPAR antagonists, which are known for their involvement in regulating gene expression related to fatty acid metabolism, inflammation, and cell proliferation . The compound is available for research purposes from various suppliers, including Tocris Bioscience .

Synthesis Analysis

Methods and Technical Details

The synthesis of GW6471 involves several chemical reactions that yield the final product through a multi-step process. While specific proprietary methods are often not disclosed in detail, the synthesis typically includes:

  1. Formation of Key Intermediates: Initial steps involve the creation of crucial intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form larger molecular structures.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level of at least 98% .

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Reactions and Technical Details

GW6471 primarily acts as an antagonist by binding to the ligand-binding domain of PPARα. This binding inhibits the receptor's ability to interact with co-activators, thus blocking the transcriptional activation of genes involved in lipid metabolism and inflammation. Key reactions include:

  • Competitive Inhibition: GW6471 competes with endogenous ligands for binding to PPARα, effectively reducing its activity.
  • Alteration of Co-factor Interactions: The compound enhances the binding affinity of co-repressor proteins to PPARα, leading to decreased transcriptional activity .

Research has demonstrated that GW6471 can significantly alter cellular responses in various models, including cancer cell lines and metabolic disease models.

Mechanism of Action

Process and Data

The mechanism by which GW6471 exerts its effects involves several key processes:

  1. Inhibition of PPARα Activity: By binding to PPARα, GW6471 prevents the receptor from activating target genes associated with fatty acid oxidation and energy homeostasis.
  2. Induction of Apoptosis: Studies have shown that GW6471 can induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival .
  3. Modulation of Lipid Metabolism: The antagonist's effects on lipid metabolism have been linked to improvements in conditions such as non-alcoholic steatohepatitis (NASH) and obesity-related metabolic disorders .

Data from pharmacological studies indicate that GW6471 significantly alters lipid profiles and cellular growth dynamics in treated models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GW6471 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethylformamide (DMF) and ethanol but has limited solubility in aqueous buffers unless pre-dissolved in DMF .
  • Stability: It should be stored at +4°C to maintain stability over time.
  • Purity: Typically ≥98% as determined by HPLC analysis .

These properties are crucial for its application in laboratory settings, ensuring effective use in experimental protocols.

Applications

Scientific Uses

GW6471 has been extensively studied for its potential applications in various scientific fields:

  • Cancer Research: Its ability to inhibit cell growth through PPARα antagonism makes it a candidate for studies aimed at understanding tumor biology and developing therapeutic strategies against cancer .
  • Metabolic Disorders: Research indicates that GW6471 may help ameliorate conditions like obesity and metabolic syndrome by modulating lipid metabolism .
  • Pharmacological Studies: As a tool compound, GW6471 is used to explore the role of PPARα in various biological processes, providing insights into receptor signaling pathways.
Molecular Pharmacology of GW6471

PPARα Antagonism Mechanisms

Structural Basis of PPARα Ligand-Binding Domain Inhibition

GW6471 (N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide) binds the peroxisome proliferator-activated receptor alpha (PPARα) ligand-binding domain with high specificity, exhibiting an inhibition constant (IC₅₀) of 0.24 μM [1] [5]. X-ray crystallography reveals that GW6471 occupies the canonical ligand-binding pocket (1,400 ų volume), but its ethylamide group sterically prevents hydrogen bonding with Tyrosine 464 (Tyr464) in the activation function-2 (AF-2) helix [2] [4]. This contrasts with agonists like GW409544, whose carboxylate group forms stabilizing hydrogen bonds with Tyr464. The displacement of the AF-2 helix by 8.5 Å destabilizes the active conformation, locking PPARα in an inactive state [4] [8]. Key structural features include:

Table 1: Structural Determinants of GW6471-Mediated PPARα Inhibition

Structural ElementAgonist ConformationGW6471-Induced ConformationFunctional Consequence
AF-2 Helix PositionStabilized over ligand pocketDisplaced outward by 8.5 ÅPrevents coactivator docking
Tyr464 InteractionHydrogen bond with ligand carboxylateSteric clash with ethylamide groupLoss of charge clamp formation
Ligand-Binding PocketCompact, hydrophobic coreExpanded Arm III subpocket occupancyEnhanced corepressor compatibility
Helix 3 (Lys358)Forms charge clamp with Glu462Disrupted spatial orientationIncompetent for coactivator motifs

The structural reorganization extends beyond the AF-2 helix, altering the topology of adjacent subregions (Arm III and Center), which collectively impair transcriptional activity [3] [8].

Disruption of Coactivator Recruitment

GW6471 abolishes peroxisome proliferator-activated receptor alpha recruitment of steroid receptor coactivator-1 (SRC-1) and cyclic adenosine monophosphate response element-binding protein (CREB)-binding protein (CBP) by disrupting the "charge clamp" mechanism essential for coactivator binding [4] [9]. In the active state, PPARα’s AF-2 helix (Glu462) and Helix 3 (Lys358) form a composite interface that anchors the LXXLL motif of coactivators. Fluorescence polarization assays demonstrate GW6471 reduces coactivator peptide binding affinity by >90% compared to agonist-bound PPARα [4]. This occurs via two synergistic mechanisms:

  • AF-2 Helix Displacement: The relocated AF-2 helix physically occludes the coactivator docking site [4].
  • Charge Clamp Dissolution: Loss of hydrogen bonding between Tyr464 and the ligand destabilizes the spatial relationship between Lys358 and Glu462, preventing their cooperative interaction with the LXXLL helix [9]. Consequently, GW6471 suppresses PPARα-driven gene expression by rendering the receptor transcriptionally inert.

Promotion of Corepressor Binding

GW6471 stabilizes interactions between peroxisome proliferator-activated receptor alpha and nuclear receptor corepressors silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) and nuclear receptor corepressor (NCoR) [1] [6] [7]. Crystallographic studies of the PPARα–GW6471–SMRT complex reveal a three-turn α-helical motif (I/LXXXIXXXI/L) within SMRT that docks into the hydrophobic groove vacated by the displaced AF-2 helix [2] [4]. Key residues (Leu⁺¹, Ile⁺⁵, Leu⁺⁹) within this motif make van der Waals contacts with PPARα’s Helices 3, 4, and 5, while the extended helix length (vs. coactivators’ two-turn helix) exploits the expanded binding surface created by AF-2 displacement [4] [7]. Biochemical analyses confirm:

  • GW6471 enhances SMRT binding affinity by 12-fold and NCoR by 9-fold over apo-PPARα [4]
  • SMRT and NCoR recruitment is mutually reinforcing, creating cooperative repression complexes on target gene promoters [7]
  • Alanine scanning mutagenesis identifies Ile⁺⁵ of SMRT as critical for stable PPARα binding [4]

Table 2: Functional Consequences of GW6471-Induced Corepressor Recruitment

Biological ContextCorepressor MechanismDownstream Effects
Kidney Cancer CellsSMRT-dependent histone deacetylase recruitmentCell cycle arrest (G0/G1 phase), apoptosis induction [1]
SARS-CoV-2 InfectionNCoR-mediated HIF1α pathway suppressionViral RNA reduction (EC₅₀ = 2.1 μM) [1] [5]
Lipid Metabolism RegulationCompetitive displacement of PGC-1αRepression of β-oxidation genes (e.g., CPT1A) [6]
Inflammatory Gene ControlCooperative SMRT/NCoR binding to NF-κB targetsAttenuation of proinflammatory cytokines [7]

This corepressor-dependent repression underlies GW6471’s experimental utility in cancer metabolism, antiviral research, and inflammatory pathway modulation [1] [6] [7].

Properties

CAS Number

436159-64-7; 880635-03-0

Product Name

GW6471

IUPAC Name

ethyl N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]carbamate

Molecular Formula

C35H36F3N3O5

Molecular Weight

635.684

InChI

InChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1

InChI Key

UEPVEQWUZJXOKB-DYQICHDWSA-N

SMILES

CCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.